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molecular formula C11H12F4N2 B8545278 1-(4-Fluoro-2-(trifluoromethyl)phenyl)piperazine

1-(4-Fluoro-2-(trifluoromethyl)phenyl)piperazine

Cat. No. B8545278
M. Wt: 248.22 g/mol
InChI Key: KUUIREMSWFQUPZ-UHFFFAOYSA-N
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Patent
US07632838B2

Procedure details

To a stirred solution of tert-butyl-4-(4-fluoro-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate (6.8 g, 19.5 mmol) in anhydrous dichloromethane (90 mL) was added TFA (45 mL) dropwise at 0° C. The reaction mixture was stirred at 0° C. for 15 minutes then the cooling bath was removed and it was allowed to stir at room temperature for 2 hours. Reaction was complete as determined by TLC. Most of TFA was azeotropped with dichloroethane. The residue was then diluted with dichloromethane and washed with saturated Na2CO3 (aq.). Organic layer was dried over MgSO4. Solvent evaporation afforded 1-(4-fluoro-2-(trifluoromethyl)phenyl)piperazine in 79.9% yield (3.86 g) as light brown oil. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 2.78-2.90 (m, 4H) 2.96-3.04 (m, 4H) 7.18-7.25 (m, 1H) 7.29-7.42 (m, 2H).
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:15]=2[C:21]([F:24])([F:23])[F:22])[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O.ClC(Cl)C>ClCCl>[F:20][C:17]1[CH:18]=[CH:19][C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[C:15]([C:21]([F:22])([F:24])[F:23])[CH:16]=1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=C(C=C1)F)C(F)(F)F
Name
Quantity
45 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
to stir at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Reaction
WASH
Type
WASH
Details
washed with saturated Na2CO3 (aq.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Solvent evaporation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC(=C(C=C1)N1CCNCC1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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